2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide
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Overview
Description
2,6-dimethoxy-N-(3-(2-phenylpropan-2-yl)isoxazol-5-yl)benzamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethoxy groups and an isoxazole ring. It has been studied for its potential biological activities and its ability to inhibit chitin synthesis in certain organisms .
Preparation Methods
The synthesis of 2,6-dimethoxy-N-(3-(2-phenylpropan-2-yl)isoxazol-5-yl)benzamide involves several steps. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.
Attachment of the benzamide core: The isoxazole ring is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base to form the desired benzamide compound.
Chemical Reactions Analysis
2,6-dimethoxy-N-(3-(2-phenylpropan-2-yl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a model molecule for studying structure-activity relationships and for developing new synthetic methodologies.
Medicine: The compound’s unique structure and biological activities make it a potential lead compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(3-(2-phenylpropan-2-yl)isoxazol-5-yl)benzamide involves the inhibition of chitin synthesis. Chitin is a crucial component of the exoskeleton in insects, and its synthesis is essential for their growth and development. The compound targets the enzymes involved in chitin synthesis, disrupting the formation of the exoskeleton and leading to the death of the insect . The specific molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
2,6-dimethoxy-N-(3-(2-phenylpropan-2-yl)isoxazol-5-yl)benzamide can be compared with other chitin synthesis inhibitors, such as diflubenzuron, triflumuron, and perfluron. These compounds share a similar mechanism of action but differ in their chemical structures and specific activities
Properties
CAS No. |
82558-78-9 |
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Molecular Formula |
C21H22N2O4 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C21H22N2O4/c1-21(2,14-9-6-5-7-10-14)17-13-18(27-23-17)22-20(24)19-15(25-3)11-8-12-16(19)26-4/h5-13H,1-4H3,(H,22,24) |
InChI Key |
KQCOHUIYIWCRAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=NOC(=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
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